molecular formula C21H18O3 B11969814 Ethyl 2-(9-anthrylmethylene)-3-oxobutyrate CAS No. 73758-53-9

Ethyl 2-(9-anthrylmethylene)-3-oxobutyrate

Katalognummer: B11969814
CAS-Nummer: 73758-53-9
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: CDIYMHBFBYSKRQ-CPNJWEJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate is an organic compound that belongs to the class of anthracene derivatives This compound is characterized by the presence of an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a propenoate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate typically involves the condensation of 9-anthraldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours, followed by purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential use in photodynamic therapy due to its photophysical properties.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate is primarily related to its photophysical properties. Upon absorption of light, the compound can undergo photoexcitation, leading to the generation of excited states. These excited states can participate in various photochemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Vergleich Mit ähnlichen Verbindungen

Ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate can be compared with other anthracene derivatives, such as:

    9-Anthraldehyde: A precursor in the synthesis of ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate, known for its use in organic synthesis.

    9-Anthracenecarboxylic acid: Another anthracene derivative with applications in organic synthesis and materials science.

    9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs) due to its high fluorescence quantum yield.

The uniqueness of ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate lies in its combination of the anthracene moiety with the propenoate ester group, which imparts distinct photophysical properties and reactivity.

Eigenschaften

CAS-Nummer

73758-53-9

Molekularformel

C21H18O3

Molekulargewicht

318.4 g/mol

IUPAC-Name

ethyl (2E)-2-(anthracen-9-ylmethylidene)-3-oxobutanoate

InChI

InChI=1S/C21H18O3/c1-3-24-21(23)19(14(2)22)13-20-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)20/h4-13H,3H2,1-2H3/b19-13+

InChI-Schlüssel

CDIYMHBFBYSKRQ-CPNJWEJPSA-N

Isomerische SMILES

CCOC(=O)/C(=C/C1=C2C=CC=CC2=CC3=CC=CC=C31)/C(=O)C

Kanonische SMILES

CCOC(=O)C(=CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.